molecular formula C9H9N3O B181071 3-amino-1-phenyl-1H-pyrazol-5-ol CAS No. 28710-97-6

3-amino-1-phenyl-1H-pyrazol-5-ol

Cat. No.: B181071
CAS No.: 28710-97-6
M. Wt: 175.19 g/mol
InChI Key: PVKNQGWSRAGMNM-UHFFFAOYSA-N
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Description

3-amino-1-phenyl-1H-pyrazol-5-ol is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This compound is of significant interest due to its diverse applications in medicinal chemistry, organic synthesis, and material science .

Mechanism of Action

Target of Action

3-Amino-1-phenyl-1H-pyrazol-5-ol is a pyrazole derivative that has been shown to exhibit diverse biological activities Pyrazole derivatives have been demonstrated to be cytotoxic on several human cell lines , indicating that they may interact with cellular targets involved in cell survival and proliferation.

Mode of Action

Some pyrazole derivatives have been shown to induce cell death via apoptosis . Apoptosis is a form of programmed cell death that occurs in multicellular organisms, which involves a series of biochemical events leading to characteristic cell changes and death.

Biochemical Pathways

It’s worth noting that pyrazole derivatives have been associated with the activation of autophagy proteins as a survival mechanism, and the predominant pathway of cell death was p53-mediated apoptosis .

Pharmacokinetics

It has been suggested that this compound has high gastrointestinal absorption and is bbb permeant . The compound’s skin permeation is low, with a log Kp of -6.29 cm/s . Its lipophilicity, as measured by various log Po/w values, ranges from 0.3 to 1.52 .

Result of Action

Some pyrazole derivatives have been shown to exhibit antioxidant and anticancer activities . For instance, certain derivatives have demonstrated cytotoxicity in the RKO cell line .

Action Environment

It’s worth noting that the compound’s synthesis has been achieved under room temperature conditions , suggesting that it may be stable under a range of environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1-phenyl-1H-pyrazol-5-ol typically involves the condensation of 1,3-diketones with arylhydrazines. One common method includes the use of a catalyst such as Nano-ZnO to achieve regioselective synthesis . Another approach involves the palladium-catalyzed four-component coupling of a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide .

Industrial Production Methods

Industrial production methods for this compound often utilize scalable processes involving transition-metal catalysts and photoredox reactions. These methods ensure high yields and purity, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-amino-1-phenyl-1H-pyrazol-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex heterocyclic systems .

Scientific Research Applications

3-amino-1-phenyl-1H-pyrazol-5-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Acts as a precursor in the synthesis of bioactive molecules with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the production of dyes, agrochemicals, and pharmaceuticals .

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-5-methyl-1-phenylpyrazole
  • 5-amino-1,3-dimethylpyrazole
  • 5-amino-3-methyl-1-phenylpyrazole

Uniqueness

3-amino-1-phenyl-1H-pyrazol-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo a wide range of chemical reactions and its diverse applications in various fields make it a valuable compound in both research and industry .

Properties

IUPAC Name

5-amino-2-phenyl-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c10-8-6-9(13)12(11-8)7-4-2-1-3-5-7/h1-6,11H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVKNQGWSRAGMNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30182868
Record name 3-Amino-1-phenyl-4,5-dihydropyrazolin-5-one
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Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28710-97-6
Record name 1-Phenyl-3-aminopyrazol-5-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28710-97-6
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Record name 3-Amino-1-phenyl-4,5-dihydropyrazolin-5-one
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Record name 28710-97-6
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Record name 3-Amino-1-phenyl-4,5-dihydropyrazolin-5-one
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Record name 3-amino-1-phenyl-4,5-dihydropyrazolin-5-one
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Record name 1-Phenyl-3-aminopyrazol-5-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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